FMK 9a

Description

Properties

IUPAC Name |

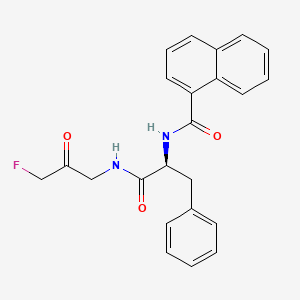

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVOHHPQIAPYHG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Covalent Inhibition of ATG4B by FMK-9a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key enzyme in this pathway is Autophagy-related 4B cysteine peptidase (ATG4B), which is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and GABA type A receptor-associated protein (GABARAP) family members. This processing is essential for the formation of autophagosomes. Given its crucial role, ATG4B has emerged as a promising therapeutic target for various diseases, including cancer.[1]

FMK-9a is a potent, covalent inhibitor of ATG4B.[2][3] This technical guide provides an in-depth overview of the mechanism of action of FMK-9a on ATG4B, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant pathways and workflows.

Mechanism of Action

FMK-9a is a peptidomimetic compound featuring a fluoromethylketone (FMK) warhead.[4] This functional group enables the covalent and irreversible inhibition of ATG4B. The inhibitory mechanism proceeds through the formation of a stable thioether bond between the fluoromethylketone group of FMK-9a and the catalytic cysteine residue (Cys74) within the active site of ATG4B.[5] This covalent modification effectively and irreversibly inactivates the protease, preventing it from processing its substrates and thereby inhibiting autophagosome formation.[5]

Interestingly, while being a potent inhibitor of ATG4B's enzymatic activity, FMK-9a has also been observed to induce autophagy through a mechanism that is independent of its effect on ATG4B.[6][7] This dual functionality underscores the complexity of its cellular effects and should be a consideration in experimental design and data interpretation.

Quantitative Data: Inhibitory Potency of FMK-9a

The inhibitory activity of FMK-9a against ATG4B and other proteases has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) |

| ATG4B | Cell-based Luciferase Release Assay (LRA) | 73 |

| ATG4B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 80 |

| ATG4B | In vitro FRET assay | 260[7] |

| Calpain | Not specified | 96 |

| Cathepsin B | Not specified | 200 |

Experimental Protocols

Herein are detailed methodologies for key experiments cited in the characterization of FMK-9a's inhibitory effect on ATG4B.

In Vitro ATG4B Inhibition Assay using FRET

This assay measures the ability of an inhibitor to block the cleavage of a FRET-based substrate by recombinant ATG4B. A common substrate consists of LC3B or GABARAPL2 flanked by a FRET pair, such as CFP and YFP.[8][9] Cleavage of the substrate by ATG4B separates the FRET pair, leading to a change in the fluorescence emission ratio.

Materials:

-

Recombinant human ATG4B protein

-

FRET-based ATG4B substrate (e.g., CFP-LC3B-YFP or FRET-GABARAPL2)[4]

-

Assay buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% CHAPS[10]

-

FMK-9a (or other test compounds)

-

384-well microplates

-

Fluorescence plate reader capable of measuring dual emissions

Procedure:

-

Prepare serial dilutions of FMK-9a in the assay buffer.

-

In a 384-well plate, add 0.75 µg/ml of recombinant ATG4B protein to each well.[4]

-

Add the desired concentration of FMK-9a (e.g., 10 µM for single-point screening or a range of concentrations for IC50 determination) to the wells containing ATG4B.[4]

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4]

-

Initiate the enzymatic reaction by adding the FRET substrate (e.g., 50 µg/ml of FRET-GABARAPL2) to each well, bringing the total volume to 50 µl.[4]

-

Immediately measure the fluorescence intensity at the emission wavelengths of the FRET donor (e.g., 477 nm for CFP) and acceptor (e.g., 527 nm for YFP), with an excitation wavelength appropriate for the donor (e.g., 434 nm for CFP).[8]

-

Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).[4]

-

Calculate the ratio of acceptor to donor fluorescence intensity (e.g., 527nm:477nm).[4]

-

The percentage of inhibition is determined by comparing the fluorescence ratio in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[4]

Cell-Based ATG4B Activity Assay using Luciferase Release

This assay quantifies ATG4B activity within living cells.[11] It utilizes a reporter construct consisting of a substrate of ATG4B, such as LC3B, fused to a secretable luciferase (e.g., Gaussia luciferase, GLUC).[11] This fusion protein is anchored to the actin cytoskeleton. Cleavage by endogenous ATG4B releases the luciferase, which is then secreted from the cell and can be measured in the culture supernatant.[11]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for the Actin-LC3-GLUC reporter construct[12]

-

Cell culture medium and supplements

-

Transfection reagent

-

FMK-9a (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

-

384-well cell culture plates[11]

Procedure:

-

Seed HEK293T cells into a 384-well plate at a suitable density.[11]

-

Transfect the cells with the Actin-LC3-GLUC reporter construct using a suitable transfection reagent.

-

Allow the cells to express the reporter protein for 24-48 hours.

-

Treat the cells with various concentrations of FMK-9a or a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 24 hours).

-

Carefully collect the cell culture supernatant from each well.

-

Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.[13]

-

The level of luciferase activity in the supernatant is proportional to the intracellular ATG4B activity.

-

Calculate the percentage of inhibition by comparing the luminescence in inhibitor-treated cells to that in vehicle-treated cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Confirmation of Covalent Binding by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the covalent binding of FMK-9a to ATG4B and to identify the specific site of modification.

Materials:

-

Recombinant human ATG4B protein

-

FMK-9a

-

Incubation buffer (e.g., PBS)

-

Reducing and alkylating agents (e.g., DTT and iodoacetamide)

-

Protease for digestion (e.g., Trypsin)

-

LC-MS/MS system

Procedure:

-

Incubate recombinant ATG4B with an excess of FMK-9a for a sufficient time (e.g., 4 hours) to ensure complete binding.

-

Remove the unbound inhibitor by methods such as dialysis or buffer exchange.

-

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the amino acid sequence of ATG4B, including a modification on cysteine residues corresponding to the mass of FMK-9a.

-

The identification of a peptide containing a cysteine residue with the expected mass shift confirms the covalent binding and pinpoints the modified residue (Cys74).

Visualizations

Signaling Pathway of ATG4B and Inhibition by FMK-9a

Caption: ATG4B-mediated processing of pro-LC3 and its inhibition by FMK-9a.

Experimental Workflow for ATG4B Inhibition Assay

Caption: Workflow for assessing ATG4B inhibition by FMK-9a.

References

- 1. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMK 9a Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. Screening of ATG4B inhibitors by FRET assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput FRET-based assay for determination of Atg4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. med.emory.edu [med.emory.edu]

FMK-9a: A Novel Inhibitor of Ferroptosis Targeting Ferritinophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the identification and characterization of potent and specific ferroptosis inhibitors are of significant interest for therapeutic development. This technical guide provides a comprehensive overview of FMK-9a, a novel small molecule inhibitor of ferroptosis. Unlike classical ferroptosis inhibitors that act as radical-trapping antioxidants, FMK-9a employs a distinct mechanism by targeting the autophagy-dependent degradation of ferritin, a process known as ferritinophagy. This document details the mechanism of action of FMK-9a, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways.

Introduction to Ferroptosis

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis.[1] The core events in ferroptosis involve the overwhelming accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant defense systems, particularly the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[1][3][4] GPX4 is a central regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][4] Inhibition or inactivation of GPX4 leads to the accumulation of lipid peroxides and subsequent cell death.[5][6][7]

Several major signaling pathways are known to regulate ferroptosis:

-

The System Xc-/GSH/GPX4 Axis: This is a primary defense mechanism against ferroptosis.[8] System Xc- imports cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[3] GSH is a critical cofactor for GPX4.[3]

-

Iron Metabolism: The availability of intracellular iron is a key determinant of ferroptosis sensitivity.[9] Excess iron can participate in Fenton reactions to generate highly reactive hydroxyl radicals, which drive lipid peroxidation.[9] Ferritin is the primary intracellular iron storage protein, and its degradation through a selective form of autophagy called ferritinophagy releases iron, thereby promoting ferroptosis.[10][11]

-

Other Antioxidant Systems: In addition to the GPX4 pathway, other systems such as the FSP1-CoQ10-NAD(P)H pathway and the GCH1-BH4 pathway can also suppress ferroptosis.[2][3]

FMK-9a: A Novel Ferroptosis Inhibitor

FMK-9a has been identified as a selective inhibitor of ferroptosis with a mechanism of action distinct from that of well-known inhibitors like Ferrostatin-1 (Fer-1) and Deferoxamine (DFO).[10] While Fer-1 acts as a radical-trapping antioxidant and DFO is an iron chelator, FMK-9a functions by inhibiting ferritinophagy.[10][12]

Mechanism of Action

FMK-9a targets the interaction between Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1).[10][12][13] NCOA4 is a cargo receptor that selectively recognizes and binds to ferritin, delivering it to autophagosomes for lysosomal degradation.[10][13] This process, known as ferritinophagy, is a major pathway for releasing iron from ferritin stores.[10][11]

By disrupting the NCOA4-FTH1 interaction, FMK-9a prevents the degradation of ferritin, thereby reducing the intracellular pool of labile iron.[10][12] This decrease in bioavailable ferrous iron limits the Fenton reaction-mediated generation of ROS and subsequent lipid peroxidation, ultimately protecting cells from ferroptotic death.[12][13] It is important to note that FMK-9a does not directly chelate iron or scavenge free radicals.[11]

Initially, FMK-9a was also identified as an irreversible inhibitor of ATG4B, a cysteine protease involved in autophagy, with IC50 values of 80 nM and 73 nM in in-vitro and cell-based assays, respectively.[14][15][16] However, its role in ferroptosis inhibition is primarily attributed to its effect on the NCOA4-FTH1 interaction.[10][12]

Quantitative Data

The following table summarizes the available quantitative data for FMK-9a.

| Parameter | Value | Assay System | Reference |

| ATG4B Inhibition (IC50) | 80 nM | TR-FRET assay | [14][15][16] |

| ATG4B Inhibition (IC50) | 73 nM | Cellular-based LRA assay | [14][15][16] |

| Calpain Inhibition (IC50) | 96 nM | - | [17] |

| Cathepsin B Inhibition (IC50) | 200 nM | - | [17] |

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize FMK-9a as a ferroptosis inhibitor.

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol is used to determine the protective effect of FMK-9a against ferroptosis induced by compounds like RSL3 or erastin.

Methodology:

-

Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma cells) in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of FMK-9a for a specified time (e.g., 1-2 hours).

-

Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., RSL3 or erastin) to the culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, and the effect of FMK-9a on this process.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with FMK-9a and a ferroptosis inducer as described in the cell viability assay.

-

Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, for 30-60 minutes.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the dye from red to green indicates lipid peroxidation.

Immunoprecipitation to Assess NCOA4-FTH1 Interaction

This protocol is used to demonstrate the disruptive effect of FMK-9a on the interaction between NCOA4 and FTH1.

Methodology:

-

Cell Lysis: Treat cells (e.g., HEK-293T cells overexpressing tagged NCOA4 and FTH1) with FMK-9a. Lyse the cells in a suitable immunoprecipitation buffer.[13]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-NCOA4) coupled to protein A/G beads overnight at 4°C.[13]

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., FTH1-Myc) by Western blotting using an antibody against its tag (e.g., anti-Myc).[13] A decrease in the amount of co-precipitated protein in FMK-9a-treated cells indicates disruption of the interaction.

Measurement of Intracellular Labile Iron

This protocol is used to quantify the effect of FMK-9a on the intracellular labile iron pool.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with FMK-9a.

-

Staining: Incubate the cells with an iron-sensitive fluorescent probe, such as FerroOrange or Phen Green SK, according to the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in fluorescence in FMK-9a-treated cells indicates a reduction in the labile iron pool.

Signaling Pathways and Experimental Workflows

Ferroptosis Signaling Pathway

Caption: Simplified overview of the canonical ferroptosis pathway.

Mechanism of FMK-9a Action

References

- 1. The Ferroptosis Pathway | Rockland [rockland.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conjugated fatty acids drive ferroptosis through chaperone-mediated autophagic degradation of GPX4 by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FMK 9a | Autophagy | Cysteine Protease | TargetMol [targetmol.com]

- 15. FMK-9a | 1955550-51-2 | Atg | MOLNOVA [molnova.com]

- 16. This compound - tcsc6472 - Taiclone [taiclone.com]

- 17. This compound Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]

FMK-9a and its Role in Autophagy Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macroautophagy, a fundamental cellular process for degradation and recycling of cellular components, is integral to cellular homeostasis. Its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making autophagic modulators a focal point of therapeutic research. FMK-9a, a fluoromethylketone-based peptidomimetic, has been identified as a significant modulator of autophagy. While initially characterized as a potent, irreversible inhibitor of Autophagy-Related 4B (ATG4B), a critical cysteine protease in the autophagy pathway, subsequent research has unveiled a more nuanced, dual role. This guide provides a comprehensive technical overview of FMK-9a's function in autophagy regulation, detailing its dual mechanism of action, available quantitative data, and the experimental methodologies pivotal to its characterization.

Introduction to Autophagy and the Pivotal Role of ATG4B

Autophagy is a conserved catabolic pathway that involves the sequestration of cytoplasmic material into double-membraned vesicles, known as autophagosomes. These vesicles subsequently fuse with lysosomes, leading to the degradation and recycling of their contents. This process is vital for maintaining cellular health, eliminating damaged organelles and protein aggregates, and supplying nutrients during starvation.

Autophagosome biogenesis is a complex process orchestrated by a suite of Autophagy-Related (ATG) proteins. A central event is the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and its homologs to phosphatidylethanolamine (PE) on the burgeoning autophagosomal membrane. This lipidation event, which converts the cytosolic LC3-I to the membrane-anchored LC3-II, is a hallmark of autophagy and is essential for the maturation of the autophagosome.

ATG4B, a cysteine protease, exerts bidirectional control over the LC3 conjugation system. It is responsible for the initial proteolytic processing of pro-LC3 to its mature, cytosolic form, LC3-I, which exposes a C-terminal glycine residue that is a prerequisite for subsequent lipidation. Conversely, ATG4B can also deconjugate LC3-II from the autophagosomal membrane, thereby recycling LC3 back into the cytosol. Due to these critical functions, ATG4B presents a compelling target for the pharmacological manipulation of autophagy.

FMK-9a: A Bifunctional Autophagy Modulator

FMK-9a (CAS 1955550-51-2) is a synthetic compound that has garnered attention for its effects on autophagy. It features a fluoromethylketone (FMK) moiety, which acts as a "warhead," forming a covalent bond with the active site cysteine of target proteases, resulting in their irreversible inhibition.

Inhibition of ATG4B Proteolytic Activity

FMK-9a has been established as a potent inhibitor of ATG4B. In vitro enzymatic assays have demonstrated its capacity to suppress the proteolytic activity of ATG4B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This inhibition is achieved through the covalent modification of the catalytic cysteine residue (Cys74) within the active site of the ATG4B enzyme.

ATG4B-Independent Induction of Autophagy

Interestingly, studies have revealed that FMK-9a can also trigger autophagy via a mechanism that is independent of its inhibitory action on ATG4B.[1][2] This alternative pathway is contingent on the presence of the core autophagy machinery components FIP200 (FAK family-interacting protein of 200 kDa) and ATG5.[1] This finding underscores a dual functionality of FMK-9a, positioning it as both an inhibitor of a key autophagy-related enzyme and an inducer of the autophagic process. The precise signaling cascade that underpins this ATG4B-independent autophagy is a subject of active research.

Quantitative Analysis of FMK-9a's Impact on Autophagy

The table below consolidates the available quantitative data on the effects of FMK-9a on autophagy-related parameters. It is important to note that comprehensive dose-response and time-course studies on FMK-9a are not extensively available in the public domain.

| Parameter | Assay Type | Cell Line/System | Concentration/Time | Result | Reference |

| ATG4B Inhibition | In vitro FRET assay | Recombinant human ATG4B | - | IC50 = 260 nM | [1] |

| Autophagy Induction | Western Blot (LC3-II/LC3-I ratio) | HeLa, MEF | Not specified | Increased LC3-II levels | [1] |

| Autophagy Induction | Fluorescence Microscopy (LC3 puncta) | HeLa, MEF | Not specified | Increased number of LC3 puncta | [1] |

| Dependence on Core Machinery | Western Blot (LC3-II) | FIP200-/- MEFs, ATG5-/- MEFs | Not specified | Autophagy induction abolished | [1] |

| Off-Target Effects | In vitro enzyme assays | Calpain, Cathepsin B | Not specified | Inhibition observed |

Signaling Pathways Implicated in FMK-9a Action

The signaling pathways through which FMK-9a exerts its effects on autophagy are complex. The diagrams below illustrate both the established and hypothesized pathways.

The Canonical Autophagy Pathway and the Role of ATG4B

Caption: The canonical autophagy pathway, emphasizing the dual functionality of ATG4B.

The Dual Mechanism of FMK-9a in Autophagy Regulation

Caption: A schematic representation of the dual mechanisms of action of FMK-9a in regulating autophagy.

Key Experimental Protocols

This section details the methodologies for essential experiments used to delineate the role of FMK-9a in autophagy.

In Vitro ATG4B Activity Assay (FRET-based)

This protocol is a generalized fluorescence resonance energy transfer (FRET)-based assay for monitoring protease activity.

Materials:

-

Recombinant human ATG4B protein

-

FRET-based ATG4B substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

FMK-9a stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of FMK-9a in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

Dispense 10 µL of the diluted FMK-9a or vehicle control into the appropriate wells of the microplate.

-

Add 20 µL of recombinant ATG4B to each well, excluding the no-enzyme control wells.

-

Incubate the plate at 37°C for 30 minutes to facilitate inhibitor binding.

-

Initiate the reaction by adding 20 µL of the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over a defined time course at 37°C.

-

Calculate the initial reaction rates from the linear portion of the fluorescence signal.

-

Determine the percent inhibition for each FMK-9a concentration relative to the vehicle control and calculate the IC50 value using a dose-response curve.

Western Blot Analysis of LC3 and p62

This protocol details the detection of changes in the levels of LC3-II and p62, which are key indicators of autophagic flux.

Materials:

-

Cell culture reagents

-

FMK-9a

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of FMK-9a for specified durations. Include a vehicle control. For autophagic flux assessment, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1) for the final 2-4 hours of FMK-9a treatment.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Denature an equal amount of protein from each sample in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands.

-

Quantify the band intensities and normalize to the loading control. The LC3-II/LC3-I ratio is often used to quantify autophagy induction.

Fluorescence Microscopy of LC3 Puncta

This protocol describes the visualization and quantification of LC3-positive puncta, which correspond to autophagosomes.

Materials:

-

Cells cultured on glass coverslips

-

FMK-9a

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with FMK-9a.

-

Wash with PBS and fix with 4% PFA.

-

Wash with PBS.

-

Permeabilize the cells.

-

Wash with PBS.

-

Block for 1 hour.

-

Incubate with the primary anti-LC3B antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

Counterstain nuclei with DAPI.

-

Wash with PBS.

-

Mount the coverslips onto glass slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell using image analysis software.

Experimental Workflow and Logical Framework

The following diagram outlines a logical workflow for the investigation of a potential autophagy modulator like FMK-9a.

Caption: A logical workflow for the characterization of an autophagy-modulating compound.

Conclusion and Future Perspectives

FMK-9a stands out as a valuable chemical probe for dissecting the complexities of autophagy. Its dual functionality, encompassing both ATG4B inhibition and ATG4B-independent autophagy induction, offers a unique tool for pharmacological studies. The ATG4B-independent pathway, which is reliant on FIP200 and ATG5, presents an exciting opportunity to explore novel regulatory mechanisms of autophagy initiation.

To fully harness the therapeutic potential of FMK-9a and analogous compounds, further research is imperative. Comprehensive dose-response and time-course studies are essential to quantify its effects on autophagic flux across diverse cellular contexts. The precise molecular target and signaling cascade that trigger the ATG4B-independent autophagy remain to be elucidated. Moreover, a rigorous assessment of its off-target profile is critical for its progression as a specific and safe therapeutic candidate.

This technical guide provides a robust framework for researchers and drug developers in the field of autophagy. By employing the outlined methodologies and addressing the remaining scientific questions, the research community can continue to unravel the intricate role of compounds like FMK-9a in the regulation of this vital cellular process.

References

Technical Guide: FMK-9a as a Disruptor of the NCOA4-FTH1 Protein-Protein Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1), and the mechanism by which the small molecule FMK-9a disrupts this complex. The NCOA4-mediated autophagic degradation of ferritin, a process known as ferritinophagy, is a critical pathway in maintaining iron homeostasis. Dysregulation of this process is implicated in various diseases, making the NCOA4-FTH1 interaction a compelling target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the NCOA4-FTH1 interaction and its inhibition by FMK-9a. These values have been compiled from various biophysical and cellular assays.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Value | Assay Method | Reference |

| NCOA4-FTH1 Binding Affinity (Kd) | ~1.5 µM | Fluorescence Polarization | |

| FMK-9a IC50 vs. NCOA4-FTH1 | ~7.8 µM | Fluorescence Polarization |

Table 2: Cellular Activity of FMK-9a

| Parameter | Cell Line | Value | Assay Method | Reference |

| Ferritin Degradation Inhibition | HEK293T | Effective at 10 µM | Western Blot | |

| Cellular Target Engagement | HEK293T | Apparent Tagg shift | CETSA |

Signaling Pathway: Ferritinophagy

The interaction between NCOA4 and FTH1 is central to the process of ferritinophagy, the selective autophagic degradation of ferritin. This pathway releases intracellular iron stores.

Caption: The NCOA4-mediated ferritinophagy pathway.

Mechanism of FMK-9a Action

FMK-9a is a small molecule inhibitor that directly binds to FTH1, preventing its recognition and binding by NCOA4. This disruption inhibits the sequestration of ferritin into autophagosomes, thereby blocking ferritinophagy and the subsequent release of iron.

Caption: Mechanism of FMK-9a in disrupting the NCOA4-FTH1 interaction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the NCOA4-FTH1 interaction and its disruption by FMK-9a are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the binding affinity between NCOA4 and FTH1 and to determine the IC50 of inhibitors like FMK-9a.

Principle: A fluorescently labeled NCOA4 peptide (the FTH1-binding domain) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger FTH1 protein, the complex tumbles more slowly, increasing the polarization value.

Protocol:

-

Reagents:

-

Fluorescein-labeled NCOA4 peptide (residues 383-402).

-

Recombinant human FTH1 protein.

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

-

FMK-9a or other test compounds dissolved in DMSO.

-

-

Procedure (Binding Assay):

-

Prepare a serial dilution of FTH1 protein in assay buffer.

-

Add a fixed concentration (e.g., 10 nM) of the fluorescent NCOA4 peptide to each well of a black, opaque 384-well plate.

-

Add the FTH1 dilutions to the wells.

-

Incubate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

-

Plot the polarization values against the FTH1 concentration and fit the data to a one-site binding model to determine the Kd.

-

-

Procedure (Inhibition Assay):

-

Prepare a serial dilution of FMK-9a.

-

To each well, add a fixed concentration of FTH1 (e.g., at its Kd value) and fluorescent NCOA4 peptide (e.g., 10 nM).

-

Add the FMK-9a dilutions to the wells.

-

Incubate and measure fluorescence polarization as described above.

-

Plot the polarization values against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

-

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate the NCOA4-FTH1 interaction within a cellular context.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) under conditions of interest (e.g., with/without iron chelators, with/without FMK-9a).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-NCOA4 antibody) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-FTH1 antibody) to detect the interaction.

-

Also, probe for the bait protein (NCOA4) to confirm successful immunoprecipitation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of a compound (FMK-9a) with its protein target (FTH1) in a cellular environment.

Principle: The binding of a ligand (FMK-9a) to its target protein (FTH1) often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

-

Cell Treatment and Lysis:

-

Treat intact cells with either vehicle (DMSO) or FMK-9a at a desired concentration.

-

Harvest and lyse the cells by freeze-thaw cycles.

-

-

Heat Treatment:

-

Divide the lysates into aliquots.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cool the samples to room temperature.

-

-

Separation of Soluble and Aggregated Fractions:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Analyze the amount of soluble FTH1 in each supernatant sample by Western Blot.

-

Plot the percentage of soluble FTH1 against the temperature for both vehicle- and FMK-9a-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of FMK-9a indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are summaries and may require optimization for specific experimental conditions. Researchers should consult original research articles for complete details.

The Dual Role of FMK-9a in Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMK-9a, a fluoromethylketone-based peptidomimetic, is recognized as a potent covalent inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. However, emerging research reveals a more complex role for FMK-9a in cellular processes than solely as an ATG4B inhibitor. Notably, FMK-9a has been demonstrated to induce autophagosome formation through a mechanism that is independent of its enzymatic inhibition of ATG4B. This induction is critically dependent on the core autophagy proteins FIP200 and ATG5. This technical guide provides a comprehensive overview of the effects of FMK-9a on autophagosome formation, presenting key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.

Quantitative Effects of FMK-9a on Autophagy Markers

FMK-9a has been shown to induce autophagy in various cell lines. The primary evidence for this induction comes from the analysis of microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion and autophagosome quantification.

Inhibition of ATG4B Activity

FMK-9a covalently binds to the active site cysteine (Cys74) of ATG4B, thereby inhibiting its proteolytic activity. This inhibition has been quantified using in vitro assays.

| Parameter | Value | Cell System/Assay | Reference |

| IC50 | 260 nM | In vitro FRET assay | [1] |

Induction of Autophagosome Formation

Despite its inhibitory effect on ATG4B, FMK-9a treatment leads to an increase in autophagosome numbers. This has been observed through the quantification of LC3-II levels by Western blot and the counting of GFP-LC3 puncta via fluorescence microscopy in HeLa and Mouse Embryonic Fibroblast (MEF) cells.[1]

(Quantitative data on the fold increase in LC3-II and the number of GFP-LC3 puncta per cell from the primary study by Chu et al., 2018 were not publicly available in the accessed literature. Researchers should refer to the specific figures in the original publication for precise values.)

Signaling Pathways and Experimental Workflows

FMK-9a-Induced Autophagy Signaling Pathway

The induction of autophagy by FMK-9a, independent of its ATG4B inhibitory function, relies on the canonical autophagy machinery, specifically the ULK1 complex component FIP200 and the ubiquitin-like conjugation system protein ATG5. The exact upstream mechanism by which FMK-9a activates this pathway remains to be fully elucidated.

Caption: FMK-9a induces autophagy via a FIP200/ATG5-dependent pathway.

Experimental Workflow for Assessing FMK-9a Effects

Caption: Workflow for analyzing FMK-9a's effect on autophagy.

Detailed Experimental Protocols

In Vitro ATG4B Inhibition Assay (FRET-based)

This protocol is adapted from established high-throughput screening methods for ATG4B inhibitors.

Objective: To determine the IC50 of FMK-9a for ATG4B in vitro.

Materials:

-

Recombinant human ATG4B protein

-

FRET-based ATG4B substrate (e.g., FRET-GABARAPL2 or a similar construct with CFP and YFP)

-

FMK-9a

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

384-well plates

-

Fluorescence plate reader capable of measuring FRET

Procedure:

-

Prepare a serial dilution of FMK-9a in the assay buffer.

-

In a 384-well plate, add a constant concentration of recombinant ATG4B (e.g., 0.75 µg/ml) to each well.

-

Add the serially diluted FMK-9a to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.

-

Add the FRET substrate (e.g., 50 µg/ml) to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at the donor (e.g., 477 nm for CFP) and acceptor (e.g., 527 nm for YFP) emission wavelengths.

-

Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

-

Calculate the ratio of acceptor to donor fluorescence (e.g., 527 nm/477 nm). The cleavage of the FRET substrate by ATG4B will lead to a decrease in this ratio.

-

Determine the percentage of inhibition for each FMK-9a concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the FMK-9a concentration and fit the data to a dose-response curve to calculate the IC50 value.

LC3 Turnover Assay by Western Blot

This protocol is a standard method to assess autophagic flux.

Objective: To measure the levels of LC3-I and LC3-II in cells treated with FMK-9a.

Materials:

-

HeLa or MEF cells

-

Complete cell culture medium

-

FMK-9a

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: rabbit anti-LC3B, mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of FMK-9a or vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-II and β-actin using densitometry software. Normalize the LC3-II intensity to the β-actin intensity.

Autophagosome Quantification by Fluorescence Microscopy

Objective: To visualize and quantify the number of autophagosomes in cells treated with FMK-9a.

Materials:

-

HeLa or MEF cells stably expressing GFP-LC3

-

Culture plates with glass coverslips

-

FMK-9a

-

Paraformaldehyde (PFA) for fixing

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 expressing cells on glass coverslips in culture plates.

-

Treat the cells with FMK-9a or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells for 10 minutes.

-

Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing the GFP and DAPI channels.

-

For each condition, acquire images from multiple random fields.

-

Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

-

Statistically analyze the differences in the average number of puncta per cell between the control and FMK-9a treated groups.

Conclusion

FMK-9a presents a fascinating case of a molecule with dual functionalities. While it is a potent inhibitor of ATG4B, its ability to induce autophagy through a separate, FIP200/ATG5-dependent pathway highlights the complexity of pharmacological interventions in the autophagy process. This unique characteristic suggests that FMK-9a may have multifaceted roles in cellular processes and cannot be simply categorized as an ATG4B inhibitor.[1] For researchers in drug development, this underscores the importance of thoroughly characterizing the on- and off-target effects of small molecule modulators of autophagy. The protocols and pathway information provided in this guide serve as a foundational resource for further investigation into the nuanced effects of FMK-9a and similar compounds on autophagosome formation.

References

Unraveling the Dual Inhibitory Functions of FMK-9a and Compound 9a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distinct inhibitory functions of two key research compounds: FMK-9a , an inhibitor of the autophagy-related cysteine protease ATG4B, and compound 9a , a novel inhibitor of ferroptosis that acts by disrupting the NCOA4-FTH1 protein-protein interaction. This document clarifies their separate mechanisms of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

Initial investigations into "FMK-9a" have revealed a conflation in nomenclature within scientific literature, referring to two distinct molecules with unique inhibitory profiles. This guide addresses this ambiguity by treating each compound separately, providing a clear and detailed overview of their respective biological activities. FMK-9a is a potent inhibitor of ATG4B, a key enzyme in the autophagy pathway. In contrast, compound 9a has been identified as a first-in-class inhibitor of NCOA4-mediated ferritinophagy, a selective form of autophagy responsible for the degradation of ferritin, thereby functioning as a potent suppressor of ferroptosis.

Section 1: FMK-9a - An ATG4B Inhibitor with a Dual Role in Autophagy

FMK-9a is a fluoromethylketone-based irreversible inhibitor of ATG4B, a cysteine protease crucial for the processing and delipidation of LC3 proteins, which are essential for autophagosome formation. Interestingly, while FMK-9a potently inhibits ATG4B, it has also been observed to induce autophagy through a mechanism independent of its enzymatic inhibition of ATG4B, suggesting a more complex role in the regulation of this cellular process.

Quantitative Data for FMK-9a

| Parameter | Value | Assay | Reference |

| IC50 (ATG4B) | 260 nM | in vitro and in cells | [1] |

| IC50 (Autophagin-1) | 80 nM | FRET Assay | [2] |

| IC50 (Autophagin-1) | 73 nM | LRA Assay | [2] |

Experimental Protocols

This assay measures the cleavage of a FRET-labeled LC3B or GATE-16 substrate by ATG4B.

-

Reagents and Materials:

-

Recombinant human ATG4B protein

-

FRET-based substrate (e.g., CFP-LC3B-YFP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

FMK-9a compound

-

384-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Incubate recombinant ATG4B with varying concentrations of FMK-9a in the assay buffer for 30 minutes at 37°C in a 384-well plate.

-

Add the FRET-labeled substrate to initiate the reaction.

-

Monitor the change in the FRET signal (ratio of acceptor to donor emission) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for FMK-9a.

-

This method assesses the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

Reagents and Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

Cell culture medium and supplements

-

FMK-9a compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of FMK-9a for a specified time. A positive control for autophagy induction (e.g., starvation, rapamycin) should be included.

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

-

Signaling Pathway

Caption: ATG4B's role in LC3 processing and autophagy, and its inhibition by FMK-9a.

Section 2: Compound 9a - A Novel Inhibitor of Ferroptosis via NCOA4-FTH1 Disruption

Compound 9a is a recently identified small molecule that selectively inhibits ferroptosis, an iron-dependent form of regulated cell death. Its mechanism of action involves the direct binding to Nuclear Receptor Coactivator 4 (NCOA4), a cargo receptor responsible for the delivery of the iron storage protein ferritin to the lysosome for degradation in a process termed ferritinophagy. By disrupting the interaction between NCOA4 and Ferritin Heavy Chain 1 (FTH1), compound 9a prevents the release of labile iron from ferritin, thereby mitigating the iron-dependent lipid peroxidation that drives ferroptosis. It is important to note that compound 9a does not inhibit other forms of cell death such as apoptosis, necrosis, or necroptosis.

Quantitative Data for Compound 9a

| Parameter | Value | Assay | Reference |

| IC50 (NCOA4-FTH1 Interaction) | 3.26 µM | ELISA | |

| KD (Binding to NCOA4) | 7.48 µM | Surface Plasmon Resonance (SPR) | |

| EC50 (Ferroptosis Inhibition) | Submicromolar | Cell Viability Assay (Erastin-induced) |

Experimental Protocols

This protocol is used to assess the effect of compound 9a on the interaction between NCOA4 and FTH1 in a cellular context.

-

Reagents and Materials:

-

HEK293T or other suitable cell line

-

Expression vectors for tagged NCOA4 (e.g., Flag-NCOA4) and FTH1 (e.g., Myc-FTH1)

-

Transfection reagent

-

Compound 9a

-

Co-IP lysis buffer (non-denaturing)

-

Anti-Flag antibody/beads

-

Anti-Myc antibody

-

Western blotting reagents

-

-

Procedure:

-

Co-transfect cells with Flag-NCOA4 and Myc-FTH1 expression vectors.

-

Treat the transfected cells with compound 9a or vehicle (DMSO) for the desired time.

-

Lyse the cells in a non-denaturing Co-IP buffer.

-

Incubate the cell lysates with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-NCOA4 and its interacting partners.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-FTH1. A decrease in the Myc-FTH1 signal in the compound 9a-treated sample indicates disruption of the interaction.

-

This assay visualizes the effect of compound 9a on the colocalization of ferritin with lysosomes.

-

Reagents and Materials:

-

HT-1080 or other suitable cell line

-

Compound 9a

-

Primary antibodies against ferritin (FTH1) and a lysosomal marker (e.g., LAMP1)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

-

-

Procedure:

-

Culture cells on coverslips.

-

Treat cells with compound 9a or vehicle. To induce ferritinophagy, cells can be pre-treated with an iron source followed by an iron chelator.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against FTH1 and LAMP1.

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the localization of ferritin and lysosomes using a confocal microscope. Inhibition of ferritinophagy by compound 9a will result in reduced colocalization of FTH1 and LAMP1 puncta.

-

This protocol measures the protective effect of compound 9a against ferroptosis induced by agents like RSL3 or erastin.

-

Reagents and Materials:

-

HT22 or other ferroptosis-sensitive cell line

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Compound 9a

-

Cell viability reagent (e.g., CCK-8, CellTiter-Glo)

-

Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

-

Plate reader and/or flow cytometer

-

-

Procedure:

-

Cell Viability:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with a dilution series of compound 9a.

-

Add the ferroptosis inducer and incubate for the appropriate time.

-

Measure cell viability using a plate-based assay. An increase in viability in the presence of compound 9a indicates inhibition of ferroptosis.

-

-

Lipid Peroxidation:

-

Treat cells with the ferroptosis inducer in the presence or absence of compound 9a.

-

Incubate the cells with the C11-BODIPY probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. A decrease in the oxidized C11-BODIPY signal indicates inhibition of lipid peroxidation.

-

-

Signaling Pathway

Caption: Inhibition of NCOA4-mediated ferritinophagy by compound 9a prevents ferroptosis.

Conclusion

This technical guide has delineated the distinct inhibitory functions of FMK-9a and compound 9a, providing clarity on their respective molecular targets and mechanisms of action. FMK-9a serves as a valuable tool for studying the role of ATG4B in autophagy, with the important caveat of its dual function in also inducing autophagy. Compound 9a represents a pioneering approach to inhibiting ferroptosis by targeting the NCOA4-FTH1 axis, opening new avenues for therapeutic intervention in diseases associated with iron-dependent cell death. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating these compounds and their roles in cellular homeostasis and disease.

References

The Impact of FMK-9a on Cellular Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the ferroptosis inhibitor, FMK-9a (also referred to as 9a in primary literature), with a specific focus on its effects on cellular iron metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Ferritinophagy

FMK-9a is a selective inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] The primary mechanism of action for FMK-9a is the disruption of a key protein-protein interaction central to iron homeostasis.[1][3]

Specifically, FMK-9a targets Nuclear Receptor Coactivator 4 (NCOA4), a cargo receptor responsible for the selective autophagy of ferritin, a process known as ferritinophagy.[1][3][5] Ferritin is the primary intracellular iron storage protein complex.[1][3] By binding to NCOA4, FMK-9a allosterically inhibits its interaction with Ferritin Heavy Chain 1 (FTH1), a critical subunit of the ferritin complex.[1][3] This disruption prevents the delivery of ferritin to lysosomes for degradation, thereby inhibiting the release of bioavailable ferrous iron (Fe²⁺) into the cytoplasm.[1][3] The reduction in the labile iron pool mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of FMK-9a on ferroptosis and cellular iron metabolism as reported in the literature.

Table 1: Inhibition of RSL3-Induced Ferroptosis by FMK-9a in HT22 Cells

| FMK-9a Concentration (µM) | Cell Viability (% of Control) |

| 0.001 | ~10% |

| 0.01 | ~20% |

| 0.1 | ~80% |

| 1 | ~100% |

| 10 | ~100% |

Data extracted from dose-response curve in Fang et al., ACS Central Science, 2021.[6] RSL3 is a known inducer of ferroptosis.

Table 2: Effect of FMK-9a on Intracellular Ferrous Iron Levels in HT22 Cells

| Treatment (6h) | Relative Fluorescence Intensity of FerroOrange |

| DMSO (Control) | ~1.0 |

| FMK-9a (0.5 µM) | ~0.4 |

| DFO (50 µM) | ~0.2 |

Data estimated from fluorescence quantification in Fang et al., ACS Central Science, 2021.[7] FerroOrange is a fluorescent probe for Fe²⁺. DFO (Deferoxamine) is an iron chelator used as a positive control.

Table 3: Effect of FMK-9a on Ferritin Levels in HT22 Cells

| FMK-9a Concentration (µM) | Relative FTH1 Protein Level |

| 0 | 1.0 |

| 0.1 | ~1.2 |

| 0.25 | ~1.5 |

| 0.5 | ~1.8 |

Data estimated from Western blot quantification in Fang et al., ACS Central Science, 2021.[8][9] Increased FTH1 levels indicate inhibition of ferritin degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and information derived from the primary literature on FMK-9a.

Co-Immunoprecipitation (Co-IP) of NCOA4 and FTH1

This protocol is designed to assess the effect of FMK-9a on the interaction between NCOA4 and FTH1.

Materials:

-

HEK-293T or HT-1080 cells

-

Plasmids encoding tagged NCOA4 (e.g., Flag-NCOA4) and FTH1 (e.g., Myc-FTH1)

-

Lipofectamine 3000 or other suitable transfection reagent

-

FMK-9a

-

DMSO (vehicle control)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Flag antibody (for immunoprecipitation)

-

Anti-Myc antibody (for detection)

-

Anti-NCOA4 antibody (for endogenous IP)

-

Anti-FTH1 antibody (for endogenous detection)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Transfection: Seed HEK-293T cells and transfect with plasmids encoding Flag-NCOA4 and Myc-FTH1 using Lipofectamine 3000 according to the manufacturer's instructions.

-

Compound Treatment: At 8 hours post-transfection, treat the cells with the desired concentration of FMK-9a or DMSO for 16 hours. For endogenous Co-IP, treat HT-1080 cells with FMK-9a or DMSO for 6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-Flag antibody (for tagged proteins) or anti-NCOA4 antibody (for endogenous proteins) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

-

Washing: Wash the beads three to five times with Co-IP Lysis Buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc (for tagged FTH1) or anti-FTH1 (for endogenous FTH1) and anti-Flag/anti-NCOA4 antibodies.

Measurement of Intracellular Ferrous Iron (Fe²⁺)

This protocol uses the fluorescent probe FerroOrange to quantify the labile iron pool.

Materials:

-

HT22 cells

-

FMK-9a

-

DFO (positive control)

-

DMSO (vehicle control)

-

FerroOrange probe

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed HT22 cells on glass-bottom dishes. Treat cells with 0.5 µM FMK-9a, 50 µM DFO, or DMSO for 6 hours.

-

Staining:

-

Wash the cells with serum-free medium.

-

Incubate the cells with 1 µM FerroOrange in serum-free medium for 30 minutes at 37°C.

-

For nuclear counterstaining, add Hoechst 33342 during the last 10 minutes of incubation.

-

-

Imaging:

-

Wash the cells with HBSS.

-

Acquire images immediately using a confocal microscope. FerroOrange can be excited at ~542 nm and emission collected at ~580 nm.

-

-

Quantification: Measure the mean fluorescence intensity of FerroOrange per cell using image analysis software (e.g., ImageJ).

Lipid Peroxidation Assay

This protocol uses the ratiometric fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation.

Materials:

-

HT22 or HT-1080 cells

-

RSL3 (ferroptosis inducer)

-

FMK-9a

-

C11-BODIPY(581/591) probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with RSL3 in the presence or absence of various concentrations of FMK-9a for the desired time.

-

Staining:

-

Add C11-BODIPY(581/591) to the cell culture medium at a final concentration of 1-2 µM.

-

Incubate for 30 minutes at 37°C.

-

-

Analysis:

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer. The oxidized form of the probe emits green fluorescence (~510 nm), while the reduced form emits red fluorescence (~590 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Wash the cells with PBS and image using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows.

Caption: Mechanism of FMK-9a in inhibiting ferroptosis.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for intracellular iron measurement.

References

- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 2. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Monitoring NCOA4-Mediated Ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of "FMK-9a": A Tale of Two Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "FMK-9a" presents a point of ambiguity within the scientific literature, referring to two distinct small molecules with different chemical structures and mechanisms of action. This guide provides a comprehensive overview of both entities: a peptidomimetic covalent inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B), and a novel inhibitor of ferroptosis that functions by disrupting the NCOA4-FTH1 protein-protein interaction. This document aims to clarify the chemical and biological properties of each, presenting detailed experimental protocols and quantitative data to aid in their scientific evaluation and potential therapeutic development.

Part 1: The ATG4B Inhibitor FMK-9a

The compound most accurately described as FMK-9a is a potent, peptidomimetic, and irreversible inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. It features a fluoromethylketone (FMK) warhead that forms a covalent bond with the catalytic cysteine residue of its target.

Chemical Structure and Properties of ATG4B Inhibitor FMK-9a

Chemical Structure:

Table 1: Physicochemical and Pharmacokinetic Properties of ATG4B Inhibitor FMK-9a

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide | [1] |

| CAS Number | 1955550-51-2 | [1] |

| Molecular Formula | C23H21FN2O3 | [1] |

| Molecular Weight | 392.43 g/mol | [1] |

| IC50 (ATG4B, TR-FRET assay) | 80 nM | [2] |

| IC50 (ATG4B, in cells) | 260 nM | [3] |

| IC50 (Cathepsin B) | 200 nM | [2] |

| IC50 (Calpain) | 96 nM | [2] |

| Solubility (LYSA) | 41 µg/mL | [2] |

| Human Liver Microsome Clearance | 13.9 mL/kg/min | [2] |

| Mouse Liver Microsome Clearance | 70 mL/kg/min | [2] |

Signaling Pathway of ATG4B in Autophagy

ATG4B plays a dual role in the processing of ATG8 family proteins (like LC3), which is essential for autophagosome formation. It first cleaves the pro-form of LC3 to expose a C-terminal glycine (LC3-I). This form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is inserted into the growing autophagosome membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and aiding in autophagosome maturation and fusion with the lysosome. FMK-9a irreversibly inhibits both the cleavage and deconjugation activities of ATG4B by covalently binding to its catalytic Cys74 residue.

References

In-depth Technical Guide: Discovery and Initial Characterization of FMK-9a

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of FMK-9a, a potent covalent inhibitor of Autophagy-Related 4B Cysteine Protease (ATG4B). FMK-9a is a fluoromethylketone (FMK)-based peptidomimetic that has been instrumental in probing the function of ATG4B in the autophagy pathway. This document details its mechanism of action, biochemical and cellular activities, and key experimental protocols for its characterization. All quantitative data are summarized for clarity, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. ATG4B is a key cysteine protease that primes and recycles ATG8 family proteins (such as LC3), which are essential for autophagosome formation.[1][2] The development of potent and selective ATG4B inhibitors is therefore of significant interest for both basic research and therapeutic applications.

FMK-9a has emerged as one of the most potent inhibitors of ATG4B reported to date.[1][2] It is a peptidomimetic compound featuring a fluoromethylketone warhead that forms a covalent bond with the active site cysteine (Cys74) of ATG4B, thereby irreversibly inhibiting its enzymatic activity.[3] This guide summarizes the initial findings on FMK-9a, providing a valuable resource for researchers investigating the role of ATG4B in health and disease.

Discovery and Synthesis

Discovery

FMK-9a was developed through a structure-activity relationship (SAR) study of a series of fluoromethylketone-based peptidomimetics designed to target ATG4B.[1] The design was based on the substrate recognition sequence of ATG4B, leading to the identification of highly potent covalent inhibitors.

Chemical Structure

-

IUPAC Name: N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide[4]

-

Chemical Formula: C23H21FN2O3[4]

-

Molecular Weight: 392.43 g/mol [4]

-

CAS Number: 1955550-51-2[4]

Synthesis

A detailed, step-by-step synthesis protocol for FMK-9a is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the coupling of N-(naphthalene-1-carbonyl)-L-phenylalanine with 1-amino-3-fluoropropan-2-one. The synthesis of similar naphthalene carboxamide derivatives has been described in the literature and generally involves standard peptide coupling reactions.

Biochemical Characterization

Potency and Selectivity

FMK-9a is a highly potent inhibitor of ATG4B. However, it also exhibits inhibitory activity against other cysteine proteases, which should be considered when interpreting experimental results.

| Target | Assay Type | IC50 (nM) | Reference |

| ATG4B | In vitro FRET assay | 260 | [1][2] |

| ATG4B | TR-FRET based assay | 80 | [3] |

| ATG4B | Cell-based LRA | 73 | [5] |

| Calpain | Not specified | 96 | [5] |

| Cathepsin B | Not specified | 200 | [5] |

Mechanism of Action

FMK-9a acts as a covalent, irreversible inhibitor of ATG4B. The fluoromethylketone group serves as a reactive "warhead" that forms a covalent adduct with the catalytic cysteine residue (Cys74) in the active site of ATG4B. This covalent modification permanently inactivates the enzyme.

References

- 1. stressmarq.com [stressmarq.com]

- 2. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]

- 4. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Specificity of FMK-9a: A Technical Guide for Researchers

An In-depth Examination of the Covalent Inhibitor's Interaction with the ATG Protein Family

For Immediate Release

This technical guide provides a comprehensive overview of the specificity of the fluoromethylketone (FMK)-based compound, FMK-9a, a known inhibitor of autophagy-related (ATG) proteins. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer a thorough understanding of FMK-9a's interaction with the ATG protein family, particularly the ATG4 cysteine proteases.

Executive Summary

FMK-9a is a potent, covalent inhibitor of ATG4B, a key cysteine protease involved in the processing of ATG8 family proteins (including LC3 and GABARAP), which is a critical step in autophagosome formation. However, its utility as a specific chemical probe for studying autophagy is complicated by its off-target activities and its ability to induce autophagy through mechanisms independent of its ATG4B inhibition. This guide aims to provide a detailed analysis of its specificity and the experimental context in which it has been evaluated.

Quantitative Inhibitory Profile of FMK-9a

The inhibitory potency of FMK-9a has been primarily characterized against ATG4B. However, data on its activity against other ATG4 homologues and unrelated proteases is crucial for a complete understanding of its specificity.

| Target Protein | Assay Type | IC50 (nM) | Reference |

| ATG4B | TR-FRET | 80 | [1] |

| ATG4B | FRET-based | 260 | [2] |

| Cathepsin B | in vitro | < 1000 | [1] |

| Calpain | in vitro | < 1000 | [1] |

Note: There is a significant lack of publicly available data on the inhibitory activity of FMK-9a against other ATG4 homologues (ATG4A, ATG4C, and ATG4D). This represents a critical gap in the comprehensive specificity profiling of this compound.

The Dual Role of FMK-9a in Autophagy

A noteworthy characteristic of FMK-9a is its ability to induce autophagy, a process that is paradoxically independent of its inhibitory effect on ATG4B. This induction of autophagy has been observed in multiple cell lines and requires the presence of other core autophagy proteins such as FIP200 and ATG5.[2] This dual functionality complicates the interpretation of experimental results and underscores the importance of careful experimental design when using FMK-9a to probe autophagy.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the canonical autophagy pathway and a typical workflow for assessing FMK-9a's activity.

Caption: Canonical autophagy pathway highlighting ATG4B's role and FMK-9a's point of inhibition.

Caption: A generalized experimental workflow for characterizing the inhibitory profile of FMK-9a.

Detailed Experimental Methodologies